Product packaging for 7-Fluorobenzo[b]thiophene-2-carbaldehyde(Cat. No.:CAS No. 698367-34-9)

7-Fluorobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B1407184
CAS No.: 698367-34-9
M. Wt: 180.2 g/mol
InChI Key: DRXRATOOAJQGST-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features of Benzo[b]thiophene Derivatives

7-Fluorobenzo[b]thiophene-2-carbaldehyde (C$$9$$H$$5$$FOS) belongs to the benzo[b]thiophene family, a class of bicyclic heteroaromatic compounds featuring a fused benzene and thiophene ring system. The structural uniqueness arises from the sulfur atom in the thiophene ring, which contributes to electronic delocalization and influences reactivity. Substitution patterns on the benzo[b]thiophene scaffold determine physicochemical properties, with the 2-carbaldehyde group and 7-fluoro substituent introducing distinct functionalization sites.

Table 1: Comparative structural features of select benzo[b]thiophene derivatives

Compound Substituents Molecular Formula Key Properties
Benzo[b]thiophene-2-carbaldehyde 2-carbaldehyde C$$9$$H$$6$$OS Melting point: 30–32°C
6-Fluorobenzo[b]thiophene-2-carboxaldehyde 6-F, 2-carbaldehyde C$$9$$H$$5$$FOS Boiling point: Not reported
This compound 7-F, 2-carbaldehyde C$$9$$H$$5$$FOS Density: 1.3 g/cm³ (est.)

X-ray crystallography studies of analogous compounds reveal planarity in the aromatic system, with bond lengths between sulfur and adjacent carbons measuring ~1.71–1.74 Å, characteristic of aromatic thiophenes. The aldehyde group at position 2 creates an electron-deficient center, enabling nucleophilic additions and condensations.

Significance of Fluorine Substitution in Heterocyclic Aromatic Systems

Fluorine introduction at position 7 induces three critical modifications:

  • Electronic Effects : The strong electron-withdrawing nature (-I effect) of fluorine decreases π-electron density at adjacent positions, altering reaction kinetics in electrophilic substitutions. This polarizes the aromatic system, enhancing dipole-dipole interactions with biological targets.
  • Steric Considerations : With a van der Waals radius of 1.47 Å, fluorine minimally perturbs molecular geometry compared to bulkier halogens, preserving binding pocket complementarity in drug-receptor interactions.
  • Metabolic Stability : C–F bonds resist oxidative metabolism, increasing half-life in biological systems. Fluorine’s electronegativity also shields adjacent C–H bonds from cytochrome P450-mediated oxidation.

Table 2: Impact of fluorine substitution on benzo[b]thiophene derivatives

Parameter Non-fluorinated Analog 7-Fluoro Derivative
Dipole Moment (Debye) 1.8–2.1 2.4–2.7 (calculated)
logP 2.3 2.1
Metabolic Oxidation Rate High (t$$_{1/2}$$ < 2h) Low (t$$_{1/2}$$ > 6h)

Fluorine’s ortho-directing nature facilitates regioselective functionalization. In Suzuki-Miyaura couplings, the 7-fluoro group directs palladium catalysts to the 4-position, enabling controlled derivatization.

Role of Aldehyde Functional Group in Medicinal Chemistry and Material Science

The 2-carbaldehyde group serves dual roles:
Medicinal Chemistry :

  • Pro-drug Synthesis : Forms Schiff bases with amines, enabling pH-sensitive drug release.
  • Targeted Covalent Inhibition : Reacts with cysteine thiols or lysine amines in enzyme active sites, as seen in kinase inhibitors.
  • Hydrogen Bonding : The carbonyl oxygen acts as H-bond acceptor, improving target affinity.

Material Science :

  • Polymer Crosslinking : Aldehydes undergo condensation with diols/hydrazides to form thermosetting resins.
  • Surface Functionalization : Forms self-assembled monolayers on metal oxides via thiol-aldehyde interactions.

Table 3: Reactivity profile of the aldehyde group

Reaction Type Reagent Product Application
Nucleophilic Addition Primary Amines Schiff Bases pH-responsive drug carriers
Oxidation KMnO$$_4$$ Carboxylic Acids Metabolite synthesis
Condensation Hydrazines Hydrazones Coordination polymers

In photovoltaics, the aldehyde’s electron-withdrawing nature enhances charge transport in benzo[b]thiophene-based organic semiconductors. Time-dependent density functional theory (TD-DFT) calculations show a 0.3 eV reduction in HOMO-LUMO gap compared to methyl-substituted analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FOS B1407184 7-Fluorobenzo[b]thiophene-2-carbaldehyde CAS No. 698367-34-9

Properties

IUPAC Name

7-fluoro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXRATOOAJQGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265099
Record name 7-Fluorobenzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698367-34-9
Record name 7-Fluorobenzo[b]thiophene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698367-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluorobenzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination of Benzo[b]thiophene-2-carbaldehyde

One approach involves the fluorination of benzo[b]thiophene-2-carbaldehyde. This can be achieved through lithiation followed by treatment with a fluorinating agent such as N-fluorodibenzenesulfonimide.

Synthesis from Benzo[b]thiophene-2-carboxylic Acid

Another method involves converting benzo[b]thiophene-2-carboxylic acid into the corresponding aldehyde. This can be done through reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) followed by a suitable oxidation step to form the aldehyde.

Direct Synthesis from Thiophene Derivatives

Direct synthesis from thiophene derivatives is also feasible. For example, using a Vilsmeier-Haack reaction or similar methods to introduce the aldehyde group directly onto the thiophene ring.

Detailed Synthetic Routes

Route 1: Fluorination of Benzo[b]thiophene-2-carbaldehyde

  • Lithiation : Benzo[b]thiophene-2-carbaldehyde is treated with a strong base like n-butyllithium (n-BuLi) to form the lithiated intermediate.
  • Fluorination : The lithiated intermediate is then treated with a fluorinating agent such as N-fluorodibenzenesulfonimide to introduce the fluorine atom at the 7-position.

Route 2: Reduction of Benzo[b]thiophene-2-carboxylic Acid

  • Reduction : Benzo[b]thiophene-2-carboxylic acid is reduced to the corresponding alcohol using LiAlH4 or NaBH4.
  • Oxidation : The alcohol is then oxidized to form the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Route 3: Direct Synthesis via Vilsmeier-Haack Reaction

  • Vilsmeier-Haack Reaction : A thiophene derivative is treated with Vilsmeier's reagent (POCl3 and DMF) to introduce the aldehyde group directly onto the ring.
  • Fluorination : The resulting aldehyde is then fluorinated as described in Route 1.

Comparison of Synthetic Routes

Synthetic Route Starting Material Key Steps Yield Advantages/Disadvantages
Fluorination of Benzo[b]thiophene-2-carbaldehyde Benzo[b]thiophene-2-carbaldehyde Lithiation, Fluorination Moderate Requires careful handling of fluorinating agents.
Reduction of Benzo[b]thiophene-2-carboxylic Acid Benzo[b]thiophene-2-carboxylic acid Reduction, Oxidation Good Involves multiple steps but uses readily available reagents.
Direct Synthesis via Vilsmeier-Haack Reaction Thiophene derivatives Vilsmeier-Haack Reaction, Fluorination Variable Offers a direct route but may require optimization for specific derivatives.

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

7-Fluorobenzo[b]thiophene-2-carbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its reactive functional groups that facilitate further chemical modifications.

Research indicates that this compound possesses potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Investigations into its role in modulating inflammatory pathways are ongoing.
  • Cytotoxicity Against Cancer Cells : Certain derivatives have shown promising results against cancer cell lines such as HepG2 and MCF-7, indicating potential for drug development targeting specific enzymes or receptors .

Industrial Applications

In industry, this compound is used in producing advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique properties make it suitable for applications in electronic devices.

Case Study 1: Antimicrobial Activity

In a study evaluating various benzothiophene derivatives, this compound exhibited significant antimicrobial activity against resistant bacterial strains. The compound's mechanism involved disruption of bacterial cell wall synthesis, showcasing its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents. This underscores its potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s reactivity and binding affinity, while the aldehyde group allows for further chemical modifications. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Electronic Effects :

  • Fluorine’s high electronegativity polarizes the aromatic ring, increasing the aldehyde’s electrophilicity, which is critical in condensation reactions (e.g., forming acrylonitrile derivatives) .
  • Chloro and bromo substituents introduce heavier atoms, which may enhance radiative properties in materials science applications .

Heterocyclic Analogues

  • Thiophene-2-carbaldehyde Derivatives : Simpler thiophene-based analogs (e.g., 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde) show lower melting points (124–126°C) compared to benzothiophene derivatives, reflecting reduced aromatic stability .
  • Pyridothienopyrimidine Derivatives: Incorporating this compound into fused heterocycles (e.g., pyridothienopyrimidines) enhances antimicrobial activity, as seen in hydrazide derivatives .

Anticancer Activity

  • Combretastatin Analogs : this compound-derived acrylonitriles exhibit potent growth inhibition (GI₅₀: <300 nM) in breast cancer cell lines, outperforming 3-carbaldehyde analogs .
  • Structure-Activity Relationship (SAR) : Fluorine’s small size and high electronegativity optimize steric and electronic interactions with tubulin, a key anticancer target .

Biological Activity

7-Fluorobenzo[b]thiophene-2-carbaldehyde is a compound belonging to the class of benzothiophene derivatives, which have gained attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the 7-position of the benzothiophene ring, which may influence its biological properties. The presence of the aldehyde functional group is also significant for its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that benzothiophene derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Anticancer Properties : Certain compounds in this class have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : They may act as inhibitors of specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), impacting metabolic processes related to branched-chain amino acids (BCAAs) .
  • Microtubule Dynamics : Some derivatives have been shown to inhibit tubulin assembly into microtubules, which is crucial for cell division and stability .
  • Antibacterial Activity : The compound may exhibit activity against various bacterial strains through disruption of cellular processes .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiophene derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus, with some showing low minimum inhibitory concentrations (MICs) .

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of benzothiophene derivatives on cancer cell lines. For instance, one study reported that certain derivatives induced apoptosis in A549 lung cancer cells, suggesting potential for development as anticancer agents .

Enzyme Inhibition Studies

Research has highlighted the role of benzothiophene carboxylate derivatives as BDK inhibitors. The binding affinity and inhibitory potency were evaluated using high-throughput screening methods, revealing that these compounds could significantly enhance BCKDC activity in cultured cells .

Data Tables

Compound NameActivity TypeIC50/EC50 ValueReference
This compoundAntibacterial128 µg/mL
Benzothiophene Derivative AEnzyme Inhibition3.19 µM
Benzothiophene Derivative BCytotoxicity80 nM

Q & A

Q. What are the established synthetic routes for 7-Fluorobenzo[b]thiophene-2-carbaldehyde?

The synthesis of benzo[b]thiophene-2-carbaldehyde derivatives typically involves lithiation and formylation steps. For example, methylthiobenzene undergoes double lithiation with BuLi/TMEDA, followed by reaction with DMF to yield the aldehyde via intramolecular aldol condensation (80% yield) . For the 7-fluoro derivative, substituting methylthiobenzene with a fluorinated precursor (e.g., 7-fluoromethylthiobenzene) and optimizing stoichiometry could achieve the target compound. Key intermediates include dilithiated species and dialdehydes, as shown in mechanistic studies .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm aldehyde proton (δ ~9.8–10.0 ppm) and fluorine coupling patterns.
  • FT-IR : For C=O stretching (~1680–1720 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
  • Mass spectrometry (EI/ESI) : To verify molecular ion peaks (e.g., [M+H]+ for C₉H₅FOS, m/z ≈ 180.02).
  • HPLC : For purity assessment (>98% by reverse-phase methods) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a precursor for:

  • Biologically active molecules : Fluorinated analogs of combretastatin A-4 (antitumor agents) .
  • Heterocyclic frameworks : Thiadiazoles and triazines via condensation or cyclization reactions .
  • Metal coordination complexes : Palladium catalysts for cross-coupling reactions .

Advanced Research Questions

Q. How does the 7-fluoro substituent influence electronic properties compared to non-fluorinated analogs?

Fluorine’s electronegativity increases electron-withdrawing effects, altering reactivity:

  • Nucleophilic substitution : Enhanced para-directing behavior in electrophilic aromatic substitution.
  • Redox stability : Improved resistance to oxidation, critical for catalytic applications .
  • Computational insights : Density Functional Theory (DFT) studies predict reduced HOMO-LUMO gaps, increasing susceptibility to nucleophilic attack .

Q. How can reaction conditions be optimized to mitigate byproducts in one-pot syntheses?

Challenges include competing lithiation pathways and over-formylation. Strategies:

  • Temperature control : Maintain 0–25°C during BuLi addition to suppress side reactions.
  • Stoichiometric adjustments : Use 3:1 BuLi:substrate ratio to ensure complete lithiation.
  • Quenching protocols : Gradual HCl addition minimizes decomposition of sensitive intermediates .

Q. How to resolve contradictions in catalytic performance when using fluorinated benzo[b]thiophene derivatives?

For example, thiophene-2-carbaldehyde-modified graphene showed low responsivity (0.092 A/W) compared to pyridine-4-carboxylic acid (1.5 A/W) . Potential solutions:

  • Steric/electronic tuning : Introduce electron-donating groups to counterbalance fluorine’s effects.
  • Co-catalyst systems : Pair with transition metals (e.g., Pd) to enhance charge transfer .

Data Analysis and Methodological Challenges

Q. How to troubleshoot unexpected byproducts in cross-coupling reactions involving this compound?

Common issues include homo-coupling or defluorination. Mitigation steps:

  • GC-MS/HPLC monitoring : Identify intermediates early.
  • Catalyst screening : Use Pd(OAc)₂/XPhos systems for selective C–F bond activation.
  • Kinetic studies : Adjust reaction time to favor desired pathways .

Q. What computational tools predict regioselectivity in fluorinated benzo[b]thiophene derivatives?

  • DFT/Molecular docking : Simulate transition states for nucleophilic attacks (e.g., Fukui indices).
  • SAR studies : Compare with non-fluorinated analogs to quantify electronic effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Fluorobenzo[b]thiophene-2-carbaldehyde
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7-Fluorobenzo[b]thiophene-2-carbaldehyde

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